molecular formula C16H17NO B4782330 N-phenyl-4-propylbenzamide

N-phenyl-4-propylbenzamide

Cat. No.: B4782330
M. Wt: 239.31 g/mol
InChI Key: SITLMIRYGCOMHM-UHFFFAOYSA-N
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Description

N-phenyl-4-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzamide core structure with a phenyl group attached to the nitrogen atom and a propyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-4-propylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of benzamides like this compound often involves the use of high-temperature conditions and catalysts to ensure high efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: Electrophiles such as bromine (Br2) or nitrating agents in the presence of catalysts.

Major Products

    Oxidation: Benzoic acids.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-phenyl-4-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-4-propylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are subject to further research to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and potential applications. This structural variation can lead to differences in biological activity and make it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

N-phenyl-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-6-13-9-11-14(12-10-13)16(18)17-15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITLMIRYGCOMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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